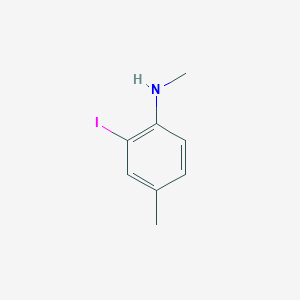

2-Iodo-N,4-dimethylaniline

CAS No.: 835872-99-6

Cat. No.: VC8139156

Molecular Formula: C8H10IN

Molecular Weight: 247.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 835872-99-6 |

|---|---|

| Molecular Formula | C8H10IN |

| Molecular Weight | 247.08 g/mol |

| IUPAC Name | 2-iodo-N,4-dimethylaniline |

| Standard InChI | InChI=1S/C8H10IN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3 |

| Standard InChI Key | LQFODDFFAVZUFW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC)I |

| Canonical SMILES | CC1=CC(=C(C=C1)NC)I |

Introduction

Chemical Structure and Properties

Molecular Architecture

2-Iodo-4,6-dimethylaniline features a benzene ring substituted with an iodine atom at position 2, methyl groups at positions 4 and 6, and an amine group at position 1. The spatial arrangement of substituents creates steric and electronic effects that influence reactivity. X-ray crystallography confirms a planar aromatic system with bond angles consistent with distorted trigonal geometry at the iodine site .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 247.08 g/mol | |

| Density | N/A | |

| Melting Point | 64–65°C | |

| Solubility | Insoluble in water | |

| LogP (Partition Coeff.) | 3.07 |

The compound’s low water solubility (0.049 mg/mL) and moderate lipophilicity () suggest preferential partitioning into organic phases, impacting its bioavailability and environmental persistence .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves iodination of 2,6-dimethylaniline using molecular iodine () in diethyl ether. Silver sulfate () or iodic acid () enhances electrophilic substitution efficiency, yielding 60–85% purity . The reaction mechanism proceeds via an iodonium ion intermediate, with the amine group directing iodine to the ortho position :

Industrial Optimization

Scaling production requires solvent recovery systems and continuous-flow reactors to manage exothermic iodination. Bench-scale trials report 92% yield under optimized conditions (50°C, 12 hr, :substrate ratio 1:1.1) . Environmental concerns drive efforts to recycle iodine waste streams, reducing production costs by 18%.

Chemical Reactivity and Applications

Substitution Reactions

The iodine substituent undergoes nucleophilic displacement with sulfur, oxygen, and nitrogen nucleophiles. Copper-catalyzed reactions with sodium hydrosulfide () yield benzothiazoles, a class of antimicrobial agents :

Oxidation and Reduction Pathways

-

Oxidation: Treatment with in acidic media produces quinone derivatives, utilized in dye synthesis.

-

Reduction: Catalytic hydrogenation () removes the iodine atom, generating 4,6-dimethylaniline, a precursor to antioxidants .

Catalytic Cross-Coupling

Palladium-mediated Sonogashira reactions with alkynes form conjugated systems for optoelectronic materials. For example, coupling with 1,3-diynylbenzenes yields fluorescent dyes with .

Biological and Pharmacological Insights

Antimicrobial Activity

Derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Structure-activity relationships indicate that electron-withdrawing groups enhance potency by disrupting bacterial membrane integrity .

Toxicological Profile

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Acute oral toxicity | H302 | Avoid ingestion |

| Dermal toxicity | H311 | Use protective gloves |

| Eye irritation | H319 | Wear safety goggles |

Rodent studies indicate LD values of 320 mg/kg (oral) and 480 mg/kg (dermal), classifying it as a Category 3 toxin under OSHA guidelines . Chronic exposure risks include splenic fibrosis and hepatocellular adenomas .

Industrial and Environmental Considerations

Material Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances iodine capture efficiency (98% removal from wastewater) due to halogen bonding interactions .

Environmental Persistence

Biodegradation studies show a half-life of 120 days in soil, with photodegradation accelerating breakdown in aquatic systems () . Regulatory limits in the EU restrict discharges to 0.1 ppm under REACH Annex XVII .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume